![molecular formula C12H11FN2O2 B2933424 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 864523-18-2](/img/structure/B2933424.png)
1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “1-(2-Fluorobenzyl)piperazine” have been synthesized . The synthesis of fluorinated compounds often involves the use of fluorinating agents or precursors .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with a wide range of applications due to their unique physical, chemical, and biological properties. The introduction of a fluorine atom, such as in “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid”, can significantly alter these properties. This compound can be used in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom . These fluoropyridines have applications in:
- Local radiotherapy of cancer : Synthesizing F-18 substituted pyridines for use as imaging agents in cancer treatment .
- Agricultural products : Developing new agricultural products with improved physical, biological, and environmental properties .
Therapeutic Applications
The fluorine atom’s presence in pharmaceuticals can improve drug efficacy and metabolic stability. “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid” may contribute to the development of:
- Antioxidants : In the synthesis of molecules with antioxidant properties that can protect cells from oxidative damage .
Photodynamic Therapy (PDT)
Porphyrins and their derivatives play a significant role in photodynamic therapy, a treatment that uses light-sensitive compounds to kill cancer cells. The fluorinated compound could be involved in:
- Photosensitizer synthesis : As a precursor in the synthesis of porphyrin-based photosensitizers used in PDT .
- Solar cell fabrication : The photochemical properties of porphyrins, possibly derived from this compound, are also useful in solar cell technology .
Imaging Agents
Fluorinated compounds are often used in the development of imaging agents due to their ability to enhance contrast in imaging techniques. Potential applications include:
- PET imaging : As a precursor for the synthesis of F-18 labeled compounds used in positron emission tomography (PET) scans .
Agricultural Chemistry
The introduction of fluorine atoms into lead structures is a common modification in the development of agricultural chemicals. This compound could be used in:
Safety and Hazards
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWRXPMYMSRVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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